molecular formula C16H10F3NO B1325425 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-53-7

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone

Cat. No.: B1325425
CAS No.: 898784-53-7
M. Wt: 289.25 g/mol
InChI Key: MOFDISBHGFDUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone is an organic compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to an acetophenone core

Scientific Research Applications

2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, 3-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions for similar compounds involve the development of green chemistry practices . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone typically involves the reaction of 3-cyanobenzaldehyde with 3-trifluoromethylacetophenone under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the mixture to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Cyanophenyl)-3’-methylacetophenone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(3-Cyanophenyl)-3’-chloromethylacetophenone: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

2-(3-Cyanophenyl)-3’-trifluoromethylacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it particularly valuable in drug discovery and development.

Properties

IUPAC Name

3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDISBHGFDUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642335
Record name 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-53-7
Record name 3-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.